Dimethyl (2-methylbutyl)malonate
Overview
Description
Dimethyl (2-methylbutyl)malonate is an organic compound with the chemical formula C12H22O4. It is a colorless to pale yellow liquid with a fruity aroma . This compound is a derivative of malonic acid and is used in various chemical syntheses and industrial applications.
Preparation Methods
Dimethyl (2-methylbutyl)malonate is typically prepared by reacting diethyl malonate with 2-methylbutanol . The synthetic route involves the following steps:
Deprotonation: Diethyl malonate is deprotonated using a weak base to form an enolate.
Alkylation: The enolate undergoes an S_N2 reaction with 2-methylbutyl halide to form the alkylated product.
Ester Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Decarboxylation: The carboxylic acid undergoes decarboxylation to form the final product.
Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis .
Chemical Reactions Analysis
Dimethyl (2-methylbutyl)malonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dimethyl (2-methylbutyl)malonate has several scientific research applications:
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Mechanism of Action
The mechanism of action of dimethyl (2-methylbutyl)malonate involves its ability to undergo nucleophilic substitution and other reactions. It can act as a substrate for enzymes that catalyze ester hydrolysis and decarboxylation. The molecular targets and pathways involved include metabolic enzymes and pathways related to carboxylic acid and ester metabolism .
Comparison with Similar Compounds
Dimethyl (2-methylbutyl)malonate can be compared with other similar compounds, such as:
Dimethyl malonate: A diester derivative of malonic acid used in similar synthetic applications.
Diethyl malonate: Another ester derivative of malonic acid with similar reactivity and applications.
The uniqueness of this compound lies in its specific alkyl substitution, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
dimethyl 2-(2-methylbutyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-7(2)6-8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHSCTJAXMPYJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675471 | |
Record name | Dimethyl (2-methylbutyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59107-99-2 | |
Record name | Dimethyl (2-methylbutyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYL 2-(2-METHYLBUTYL)MALONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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